molecular formula C10H12O3 B8809284 2-(p-Methoxyphenyl)-1,3-dioxolane CAS No. 2403-50-1

2-(p-Methoxyphenyl)-1,3-dioxolane

Cat. No.: B8809284
CAS No.: 2403-50-1
M. Wt: 180.20 g/mol
InChI Key: IQEKCEZVHBSOSQ-UHFFFAOYSA-N
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Description

2-(p-Methoxyphenyl)-1,3-dioxolane (CAS 2403-50-1) is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is supplied as a liquid with a calculated density of 1.133 g/cm³, a boiling point of 281.1ºC at 760 mmHg, and a flash point of 93.1ºC . This molecule functions as a key protected synthetic intermediate, specifically as the ethylene glycol acetal of 4-methoxybenzaldehyde (also known as anisic aldehyde) . The primary research value of this compound lies in its role as a robust protecting group for the carbonyl functionality . The 1,3-dioxolane ring is stable under a wide range of reaction conditions, including those involving strong bases and nucleophiles, allowing researchers to perform transformations on other parts of the molecule without affecting the sensitive aldehyde group . The para-methoxyphenyl moiety is an electron-rich aromatic system, which can be further modified through electrophilic aromatic substitution reactions while the aldehyde is masked . After the desired synthetic steps are complete, the 1,3-dioxolane protecting group can be selectively and efficiently removed via acid-catalyzed hydrolysis, regenerating the original aldehyde functionality . This makes it an indispensable building block in multi-step organic synthesis, including the construction of complex molecules for pharmaceutical development and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2403-50-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-5,10H,6-7H2,1H3

InChI Key

IQEKCEZVHBSOSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCCO2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 P Methoxyphenyl 1,3 Dioxolane

Acid-Catalyzed Acetalization and Ketalization Protocols

Acid catalysis is the cornerstone for the formation of 2-(p-methoxyphenyl)-1,3-dioxolane from p-anisaldehyde and ethylene (B1197577) glycol. The mechanism involves the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity. youtube.com This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. youtube.comyoutube.com Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a carbocation. Finally, an intramolecular cyclization occurs via the attack of the second hydroxyl group, followed by deprotonation to yield the stable 1,3-dioxolane (B20135) ring. youtube.comyoutube.com Both Brønsted and Lewis acids can be employed to facilitate this transformation, each offering distinct advantages.

Homogeneous Acid Catalysis with Brønsted and Lewis Acids

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Traditional Brønsted acids like hydrochloric acid and p-toluenesulfonic acid are effective for this transformation. youtube.com Lewis acids also play a crucial role in catalyzing acetalization reactions. They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. It has been noted that in some systems, enhanced Lewis acidity leads to higher catalytic activity in acetalization. researchgate.net

The choice between a Brønsted and a Lewis acid catalyst can influence the reaction's efficiency. In some catalytic systems, it has been observed that Brønsted acid sites may generate more significant catalytic activity for acetalization reactions compared to Lewis acid sites. researchgate.net Furthermore, synergistic effects can be achieved by using a combination of Brønsted and Lewis acids, which can enhance the acidity of the Brønsted acid and lead to improved catalytic performance. rsc.org

Research into the kinetics of acetal (B89532) formation has shown that the reaction is catalyzed by acids such as benzoic acid, while it can be inhibited by the presence of water and nicotine. nih.gov

Catalyst TypeExampleRole in Acetalization of p-Anisaldehyde
Brønsted Acid p-Toluenesulfonic acidDonates a proton to the carbonyl oxygen, increasing its electrophilicity. youtube.com
Lewis Acid Iron(III) chlorideAccepts an electron pair from the carbonyl oxygen, activating the carbonyl group. chemicalbook.com
Synergistic Brønsted Acid + Lewis AcidThe Lewis acid can enhance the strength of the Brønsted acid. rsc.org

Heterogeneous Catalysis Approaches

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. researchgate.netrsc.org This approach aligns with the principles of green chemistry by simplifying purification processes and reducing waste.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong acidic sites, making them effective solid acid catalysts. diva-portal.orgresearchgate.net Their shape-selective properties can also influence the outcome of the reaction. Zeolites like Y and ZSM-5 can be synthesized from raw materials such as diatomite and kaolin. diva-portal.org The synthesis of high-purity zeolite X from technical grade materials has also been demonstrated. researchgate.net The catalytic activity of zeolites is influenced by factors such as the SiO2/Al2O3 ratio and the method of preparation. diva-portal.orgresearchgate.net

Acidic resins, which are polymers with acidic functional groups, also serve as effective heterogeneous catalysts for acetalization. Their high surface area and tunable acidity contribute to their catalytic efficiency.

Heterogeneous CatalystKey FeaturesApplication in Acetalization
Zeolite Y High crystallinity, suitable SiO2/Al2O3 ratio. diva-portal.orgCan be used as a solid acid catalyst for cracking and potentially acetalization. diva-portal.org
Zeolite ZSM-5 Non-homogeneous aluminum distribution, dendritic features on the crystal surface. diva-portal.orgEffective solid acid catalyst with shape-selective properties.
Zeolite X High aluminum content, can be synthesized with high purity. researchgate.netWidely used as an adsorbent and catalyst.
Acidic Resins Polymeric structure with acidic functional groups.Provides a solid support for acid-catalyzed reactions, allowing for easy separation.

Ionic liquids, which are salts with melting points below 100°C, have emerged as green reaction media and catalysts. ionike.comgoogle.com Acidic ionic liquids can act as both the solvent and the catalyst in acetalization reactions. google.com Functional ionic liquids with dual adjacent acid sites have shown good catalytic performance under mild conditions for the acetalization of aldehydes. ionike.comacs.org A key advantage of using ionic liquids is the often straightforward separation of the product from the catalytic medium. ionike.com Some ionic liquids are "task-specific," designed for particular reactions, which can lead to high performance. ionike.com

Ionic Liquid CatalystSynthesis HighlightReaction Conditions for AcetalizationProduct Separation
[(MIm)2SO]Cl2 Synthesized from methyl imidazole (B134444) and thionyl chloride in acetonitrile (B52724). ionike.comAldehyde (2 mL), alcohol (5 mL), catalyst (1 g) at 16-40 °C for 2-23 h. ionike.comTwo-phase liquid mixture often forms, allowing for separation. ionike.com
[SOClMIm]Cl Synthesized from thionyl chloride and methyl imidazole in acetonitrile. ionike.comAldehyde (2 mL), alcohol (5 mL), catalyst (1 g) at 16-40 °C for 2-23 h. ionike.comAddition of ethanol (B145695) can create a single phase for analysis. ionike.com

Acid-activated clays (B1170129) are low-cost, naturally available materials that can be effective solid acid catalysts. researchgate.net The activation process, typically involving treatment with a mineral acid like HCl or H2SO4, increases the specific surface area, porosity, and surface acidity of the clay. researchgate.netscispace.com This enhancement of acidic properties makes them suitable for catalyzing reactions such as acetal formation. Their use as catalysts is driven by their high catalytic activity, low cost, and reduced corrosiveness compared to liquid acids. researchgate.net

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate chemical reactions. nih.govjchps.com The use of microwave irradiation can dramatically reduce reaction times and improve product yields in the synthesis of various heterocyclic compounds. nih.govresearchgate.net In the context of acetalization, microwave heating can provide rapid and uniform heating of the reaction mixture, leading to enhanced reaction efficiency compared to conventional heating methods. jchps.com This technique often results in cleaner reactions with easier work-up procedures. Studies have shown that for certain reactions, microwave-assisted processes are greener than conventional methods, as indicated by better green metrics such as higher atom economy factor, reaction mass efficiency, and lower process mass intensity. nih.gov

Synthesis MethodReactantsReaction TimeYieldKey Advantages
Conventional Heating (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides and 2-mercaptoacetic acidLongerLowerStandard laboratory procedure. jchps.com
Microwave Irradiation (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides and 2-mercaptoacetic acidShorterHigherRapid reaction, increased yield, green protocol. jchps.com
Microwave-assisted multicomponent reaction Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedoneShorterHigherMetal-free, easy purification, excellent green credentials. nih.gov

Green Chemistry Principles in Dioxolane Synthesis

The application of green chemistry principles to the synthesis of 1,3-dioxolanes aims to reduce environmental impact by utilizing safer solvents, renewable materials, and more efficient catalytic systems. A significant focus has been on replacing traditional homogeneous acid catalysts, such as p-toluenesulfonic acid, which can be corrosive and difficult to separate from the reaction mixture.

Solid acid catalysts have emerged as a promising alternative. Montmorillonite K10, a type of clay, has been successfully employed as a reusable, inexpensive, and eco-friendly catalyst for the synthesis of various 1,3-dioxolanes from aldehydes and diols in good yields. nih.gov The use of solid acids like Hβ zeolite has also been reported for the synthesis of glycol ketals, achieving high yields in hexane (B92381). google.com Another approach involves using potassium hydrogen sulfate (B86663) (KHSO4) as a catalyst, which can afford near-quantitative yields in the reaction between glycerol (B35011) and ketones. google.com

The development of bio-based solvents and reaction media is another cornerstone of green dioxolane synthesis. Dioxolane compounds derived from renewable resources like lactic acid and formaldehyde (B43269) have been proposed as green polar aprotic solvents. rsc.org These bio-based solvents, such as 5-methyl-1,3-dioxolane-4-one, present a favorable environmental profile and have been successfully tested in various chemical reactions. rsc.org Furthermore, solvent-free synthesis methods represent a significant advancement in green chemistry. A patented process describes the solvent-free preparation of (2,2-dimethyl-1,3-dioxolane-4-yl)methanol, highlighting the potential for reducing solvent waste in industrial processes. google.com The use of eco-friendly reducing agents, such as glucose in an alkaline medium, has also been explored for the synthesis of complex dioxolane-containing structures like azoxybenzenes, avoiding harsher reducing agents. mdpi.com

Table 1: Comparison of Green Catalysts in Dioxolane Synthesis

Catalyst Reactants Solvent Key Advantage Reference
Montmorillonite K10 Salicylaldehyde, various diols Toluene (B28343) Reusable, mild conditions, good yields nih.gov
Hβ Zeolite Carbonyl compounds, diols Hexane High product yield (84.8%) google.com
KHSO4 Glycerol, acetone Hexane High product yield (99.2%) google.com
Glucose (reductant) 2-(4-nitrophenyl)-1,3-dioxolane Water-ethanol Eco-friendly reductant, avoids harsh reagents mdpi.com

Industrial-Scale Synthetic Pathways and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and related compounds necessitates a focus on cost-effectiveness, efficiency, safety, and scalability. Optimization of reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact.

A standard industrial method for producing simple 1,3-dioxolanes involves the condensation of an aldehyde or ketone with a diol, typically ethylene glycol or 1,3-propanediol, using an acid catalyst. organic-chemistry.org For large-scale operations, a Dean-Stark apparatus is often used with a solvent like toluene to continuously remove the water byproduct, driving the equilibrium towards product formation. organic-chemistry.org However, modern industrial processes aim to improve upon this. For instance, a patented method for producing 2-methyl-1,3-dioxolane (B1212220) from acetaldehyde (B116499) and ethylene glycol utilizes an acid catalyst within a gas scrubber in a polyester (B1180765) solid state polycondensation (SSP) system. google.com This integrated approach improves efficiency by converting a byproduct (acetaldehyde) into a valuable chemical.

Optimization strategies often involve fine-tuning reaction conditions. Studies on the reaction of acetaldehyde with ethylene glycol have shown that the reaction rate is highly dependent on temperature, with significant increases observed when moving from 50°C to 130°C. google.com Catalyst selection is also critical. While strong mineral acids like sulfuric acid are effective, they can lead to side reactions and corrosion. chemicalbook.com Milder catalysts or solid acids are often preferred for their ease of separation and reduced environmental footprint. google.com The choice of raw materials is also a key consideration. A process for preparing 2,2-dimethyl-1,3-dioxolane-4-formaldehyde uses 2,2-dimethoxypropane (B42991) as a water scavenger and reactant, which allows the reaction to proceed under milder conditions. google.com For high-value products like pharmaceutical intermediates, processes are designed to be highly efficient and cost-effective, as seen in the commercial production pathways for chiral aminosulfones derived from related methoxyphenyl compounds. google.com

Radical-Mediated Synthesis and Functionalization of 1,3-Dioxolanes

Radical-mediated reactions offer a powerful and alternative approach for the synthesis and functionalization of 1,3-dioxolanes, often providing unique reactivity patterns compared to traditional ionic pathways. These methods typically involve the generation of a dioxolanyl radical, which can then participate in various carbon-carbon bond-forming reactions. One such method involves a thiol-promoted, site-specific addition of 1,3-dioxolane to imines. organic-chemistry.orgorganic-chemistry.org This metal-free and redox-neutral process utilizes a catalytic amount of a radical precursor and small amounts of oxygen to generate a broad range of protected α-amino aldehydes in very good yields. organic-chemistry.orgorganic-chemistry.org

Peroxide-Initiated Radical Reactions

Organic peroxides are well-established radical initiators in chemical synthesis. numberanalytics.comyoutube.com Their utility stems from the inherent weakness of the oxygen-oxygen single bond, which can undergo homolytic cleavage upon heating or irradiation to generate highly reactive alkoxy or acyloxy radicals. numberanalytics.comunibe.ch This process can initiate a radical chain reaction.

In the context of dioxolane chemistry, a peroxide initiator like benzoyl peroxide or di-tert-butyl peroxide can be used to abstract a hydrogen atom from the C2 position of the 1,3-dioxolane ring. This abstraction generates a stabilized 1,3-dioxolanyl radical. This radical is nucleophilic and can add to electron-deficient alkenes or other radical acceptors in a Giese-type reaction. The efficiency and selectivity of these peroxide-initiated reactions are influenced by several factors, including the type of peroxide, reaction temperature, solvent, and the nature of the radical acceptor. numberanalytics.com

Mechanism of Peroxide-Initiation:

Initiation: The peroxide (ROOR) cleaves to form two alkoxy radicals (2 RO•).

Propagation: The alkoxy radical (RO•) abstracts a hydrogen from 1,3-dioxolane to form the dioxolanyl radical and an alcohol (ROH).

Addition: The dioxolanyl radical adds to a suitable substrate (e.g., an activated alkene), forming a new carbon-centered radical.

Termination: Radicals combine to terminate the chain reaction. youtube.com

Visible-Light Photoredox Catalysis for Dioxolanyl Radical Generation

Visible-light photoredox catalysis has recently emerged as a powerful and mild method for generating radicals, including the 1,3-dioxolanyl radical. nih.gov This technique uses a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. nih.govescholarship.org

The generation of the dioxolanyl radical via photoredox catalysis has been successfully applied in conjugate addition reactions. acs.orgethz.ch In one approach, an iridium-based photocatalyst is used in the presence of a persulfate activator to generate the dioxolanyl radical, which then adds to various Michael acceptors. ethz.ch A greener alternative utilizes graphitic carbon nitride (g-C3N4), an inexpensive and reusable heterogeneous photocatalyst, to mediate the Giese reaction of dioxolane with a wide array of electron-deficient olefins under blue LED irradiation. acs.orgethz.ch This metal-free system is highly sustainable and the catalyst can be recycled multiple times without loss of activity. acs.org

Visible-light-induced selective hydrogen atom transfer (HAT) is another strategy. nih.govescholarship.org This approach has been used to generate dioxolanyl radicals for remote C(sp³)–H functionalization, enabling the rapid synthesis of complex molecular architectures like spiroketals. nih.govescholarship.org Control experiments have confirmed that both the photocatalyst and visible light are essential for these transformations to occur efficiently. escholarship.org

Table 2: Visible-Light Photoredox Catalysis for Dioxolanyl Radical Reactions

Photocatalyst System Substrates Reaction Type Key Features Reference
Ir-based catalyst / Persulfate Dioxolane, Michael acceptors Minisci-type reaction Metal-based, efficient radical generation ethz.ch
Graphitic carbon nitride (g-C3N4) Dioxolane, electron-deficient olefins Giese reaction Heterogeneous, reusable, metal-free, sustainable acs.orgethz.ch
Photoredox catalyst (unspecified) / HAT reagent Dioxolane derivatives Remote C(sp³)–H functionalization Enables access to complex spiroketals nih.govescholarship.org

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral, optically pure 1,3-dioxolanes is of significant interest, as these compounds are valuable building blocks in the pharmaceutical industry and serve as chiral auxiliaries in asymmetric synthesis. nih.govnih.gov Achieving stereoselectivity in the synthesis of this compound analogues can be accomplished through several strategies, primarily involving the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

A direct method involves the reaction of p-anisaldehyde with a chiral diol. Optically pure 1,2-diols and 1,3-diols, which are key precursors, can themselves be synthesized via versatile and modular catalytic asymmetric methods. nih.govnih.gov Once the chiral diol is obtained, its condensation with p-anisaldehyde under standard acid-catalyzed conditions transfers the stereochemistry to the final dioxolane product.

Another powerful approach is the use of a chiral catalyst in the reaction between the achiral aldehyde and diol. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes to furnish cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Chiral auxiliaries provide a third route to stereoselectivity. In this methodology, a chiral auxiliary is temporarily attached to one of the reactants to direct the stereochemical outcome of a key bond-forming step. For instance, (R)-pantolactone has been used as a chiral auxiliary in the stereoselective synthesis of 2-aryloxycarboxylic acids, which are structurally related to potential precursors for complex dioxolanes. google.com A process for preparing optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, a key intermediate for the drug Diltiazem, employs enzymatic resolution to achieve high enantiomeric excess, demonstrating the power of biocatalysis in generating chiral building blocks. google.com This chiral epoxide can then be converted to a chiral diol and subsequently to the corresponding chiral dioxolane.

Table 3: Methods for Stereoselective Synthesis of Chiral Dioxolane Analogues

Strategy Description Example Reference
Chiral Starting Material Condensation of an aldehyde with a pre-synthesized optically pure diol. Reaction of p-anisaldehyde with enantiopure ethane-1,2-diol. nih.govnih.gov
Chiral Catalyst Use of a chiral metal complex to catalyze the formation of the dioxolane ring. Chiral binaphthyldiimine-Ni(II) complex in 1,3-dipolar cycloadditions. organic-chemistry.org
Chiral Auxiliary Temporary incorporation of a chiral molecule to direct stereochemistry. (R)-Pantolactone used in related asymmetric syntheses. google.com
Enzymatic Resolution Use of an enzyme to selectively react with one enantiomer of a racemic mixture. Enzymatic resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. google.com

Reactivity and Mechanistic Aspects of 2 P Methoxyphenyl 1,3 Dioxolane

Protective Group Chemistry

In multistep organic synthesis, it is often necessary to mask the reactivity of a carbonyl group to prevent it from undergoing unwanted reactions while other parts of a molecule are being modified. The 1,3-dioxolane (B20135) derived from p-anisaldehyde (p-methoxybenzaldehyde) is employed for this purpose, offering stability under various conditions, particularly basic and nucleophilic environments. total-synthesis.comresearchgate.net

Mechanism of Carbonyl Protection

The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of p-anisaldehyde, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Ethylene (B1197577) Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiketal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

Formation of an Oxocarbenium Ion: The elimination of a water molecule leads to the formation of a resonance-stabilized oxocarbenium ion. The p-methoxyphenyl group, being electron-donating, provides additional stabilization to this cation.

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion.

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the neutral 2-(p-Methoxyphenyl)-1,3-dioxolane and regenerate the acid catalyst. total-synthesis.com

To drive the equilibrium towards the formation of the acetal (B89532), the water generated during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. organic-chemistry.orgthieme-connect.de

Ring-Opening Reactions and Subsequent Transformations

Kinetics and Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound involves a multi-step mechanism. The process is initiated by a rapid protonation of one of the oxygen atoms in the dioxolane ring. This is followed by a slower, rate-determining step which involves the nucleophilic attack of a water molecule. researchgate.net This type of mechanism is classified as an A-2 mechanism. researchgate.net

The rate of hydrolysis is influenced by the acidity of the medium. Studies on related compounds, such as p-chlorophenyl-2-furohydroxamic acid, have shown that the rate of hydrolysis can be analyzed using methods like the Bunnett, Bunnett-Olsen, and Cox-Yates excess acidity treatments. researchgate.net The catalytic effectiveness of different acids can vary. For instance, in the hydrolysis of certain nitroalkanes, the order of catalytic effectiveness was found to be sulfuric acid > hydrochloric acid > perchloric acid. rsc.org

Solvent and salt effects also play a significant role in the kinetics of hydrolysis. For example, in the hydrolysis of p-methoxyphenyl phosphorotriamidate, increasing the acetic acid content in the solvent mixture from 30% to a higher percentage led to an increase in the reaction rate, which was attributed to the lower dielectric constant of the medium favoring protonation. researchgate.net The nature of the salt anion can also influence the reaction rate, with different salts exhibiting varying effects on the stability of the transition state. researchgate.net

The general mechanism for the acid-catalyzed hydrolysis can be summarized as follows:

Protonation: A rapid and reversible protonation of an oxygen atom of the dioxolane ring by a hydronium ion.

Ring Opening: The rate-determining step where the protonated dioxolane undergoes ring opening to form a carbocation intermediate.

Nucleophilic Attack: A rapid attack by a water molecule on the carbocation.

Deprotonation: A final rapid deprotonation step to yield the hydrolysis products.

Oxidative Ring Opening Pathways and Products

Information specifically on the oxidative ring opening of this compound is limited in the provided search results. However, related studies on other dioxolane derivatives provide insights into potential pathways. For instance, the oxidation of methyl 2-(phenylsulfinylmethyl)-3-furoate, a related heterocyclic compound, has been studied, though the specific conditions and products of oxidative ring opening of the dioxolane itself were not detailed. researchgate.net

Electrophilic and Nucleophilic Reactions of the Dioxolane Ring

Reactions Involving Dioxolan-2-yl Cations (Analogous to Dithiolanes)

The this compound can generate a dioxolan-2-yl cation intermediate, which is analogous to the well-studied 2-(p-methoxyphenyl)-1,3-dithiolan-2-yl cation. acs.org This cation is an electrophilic species and can react with various nucleophiles. The stability and reactivity of such carbocations are of significant interest in understanding reaction mechanisms. The reactivity of the dithiolane analogue with water and other nucleophiles in aqueous solution has been investigated, providing a model for the behavior of the dioxolan-2-yl cation. acs.org

Reactivity with Nucleophiles

The dioxolane ring, particularly after activation (e.g., through protonation or formation of a cation), is susceptible to attack by nucleophiles. In the context of hydrolysis, water acts as the nucleophile. researchgate.net Other nucleophiles can also participate in reactions with the activated dioxolane. For example, in the synthesis of certain furan (B31954) derivatives, the dioxolane ring is preserved during reduction with lithium aluminum hydride, indicating its stability towards this nucleophile under those specific conditions. researchgate.net However, chlorides derived from related alcohols were found to be unstable and decompose under the conditions of the Michaelis-Becker reaction, suggesting reactivity with phosphite (B83602) nucleophiles. researchgate.net

Hydrogen Atom Transfer (HAT) Reactions Involving 1,3-Dioxolane

The 1,3-dioxolane moiety can participate in Hydrogen Atom Transfer (HAT) reactions, where a hydrogen atom is abstracted from the C-2 position to generate a dioxolan-2-yl radical. nsf.gov This radical is nucleophilic in nature and can subsequently react with electron-deficient species. nsf.gov

Visible-light photocatalysis is a common method to initiate these HAT reactions. nsf.govacs.org For instance, the use of an iridium photocatalyst in the presence of a persulfate can generate the dioxolan-2-yl radical from 1,3-dioxolane. nsf.gov This radical can then undergo conjugate addition to electron-deficient alkenes. nsf.gov The mechanism often proceeds via a radical chain pathway. nsf.gov

The efficiency of HAT can be influenced by the choice of photocatalyst and reaction conditions. acs.org For example, various photoorganocatalysts have been employed to promote the addition of 1,3-dioxolane to different Michael acceptors. acs.org The concept of radical polarity is crucial in understanding the feasibility of these reactions, where a match between the polarity of the radical and the substrate is generally favored for efficient reaction. scripps.edu

Generation and Reactivity of Dioxolan-2-yl Radicals

The 2-(p-methoxyphenyl)-1,3-dioxolan-2-yl radical is typically generated via hydrogen atom abstraction from the parent molecule by a reactive radical species. The p-methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent, is expected to stabilize the adjacent radical center through resonance delocalization. This stabilization would lower the bond dissociation energy of the C2-H bond compared to unsubstituted or electron-withdrawn 2-aryl-1,3-dioxolanes.

Computational studies on related structures, such as substituted phenethyl phenyl ethers, have shown that methoxy substituents can influence bond dissociation enthalpies. nih.govnrel.govosti.gov For instance, the presence of a methoxy group on a phenyl ring can affect the stability of nearby radical centers. nih.gov This suggests that the 2-(p-methoxyphenyl)-1,3-dioxolan-2-yl radical would be more readily formed than its unsubstituted counterpart.

Once generated, this nucleophilic radical can participate in a variety of reactions, including additions to unsaturated systems. The electron-donating nature of the p-methoxyphenyl group enhances the nucleophilicity of the radical, influencing its reactivity towards electron-deficient substrates.

Addition to Electron-Deficient Alkenes

The addition of dioxolan-2-yl radicals to electron-deficient alkenes is a well-established method for forming carbon-carbon bonds. nih.govnsf.gov The reaction proceeds via a radical chain mechanism. The nucleophilic 2-(p-methoxyphenyl)-1,3-dioxolan-2-yl radical readily adds to the electron-poor double bond of alkenes substituted with electron-withdrawing groups (e.g., esters, nitriles, sulfones).

The general mechanism involves:

Initiation: Generation of the 2-(p-methoxyphenyl)-1,3-dioxolan-2-yl radical.

Propagation:

Addition of the dioxolanyl radical to the electron-deficient alkene to form a new radical intermediate.

Hydrogen atom abstraction from a molecule of the parent dioxolane by the newly formed radical to yield the product and regenerate the 2-(p-methoxyphenyl)-1,3-dioxolan-2-yl radical, thus continuing the chain.

The rate of addition is expected to be enhanced by the p-methoxyphenyl group due to favorable frontier molecular orbital interactions between the nucleophilic radical and the electrophilic alkene. nih.gov

Table 1: Expected Relative Reactivity in Radical Addition to Electron-Deficient Alkenes

Substituent on 2-Aryl-1,3-dioxolaneExpected Relative Rate of AdditionRationale
p-NitrophenylSlowestElectron-withdrawing group decreases the nucleophilicity of the radical.
PhenylIntermediateBaseline reactivity for an aryl substituent.
p-Methoxyphenyl Fastest Electron-donating group increases the nucleophilicity of the radical.

This table is based on general principles of radical reactivity and the known electronic effects of the substituents. Specific kinetic data for these compounds were not found in the searched literature.

Intermolecular Addition to Imines

The intermolecular addition of carbon-centered radicals to imines provides a route to α-amino carbonyl compounds. While specific studies on the addition of the 2-(p-methoxyphenyl)-1,3-dioxolan-2-yl radical to imines are not prevalent in the searched literature, the general principles of radical addition to C=N double bonds can be applied.

The nucleophilic character of the 2-(p-methoxyphenyl)-1,3-dioxolan-2-yl radical suggests it would react with imines, particularly those activated by an electron-withdrawing group on the nitrogen atom. The reaction would likely proceed through a similar radical mechanism as the addition to alkenes. The enhanced stability and nucleophilicity conferred by the p-methoxyphenyl group would be expected to facilitate this transformation.

Thermal Decomposition Pathways and Kinetics

Gas-Phase Decomposition Mechanisms

Studies on the gas-phase pyrolysis of simpler 1,3-dioxolanes suggest that decomposition can proceed through both radical chain and unimolecular pathways. The primary unimolecular decomposition route for 2-substituted-1,3-dioxolanes is believed to involve a stepwise mechanism.

For this compound, the likely initial step is the homolytic cleavage of a C-O bond within the dioxolane ring to form a diradical intermediate. This intermediate can then undergo further fragmentation. The presence of the p-methoxyphenyl group can influence the stability of any radical intermediates formed during decomposition.

An alternative pathway could involve a concerted, non-synchronous ring-opening. The stability of the potential carbocationic character at the C2 position, enhanced by the electron-donating p-methoxyphenyl group, might influence the favorability of certain decomposition pathways.

Rate-Determining Steps and Transition State Analysis

For related 2-alkyl-1,3-dioxolanes, the rate-determining step in their thermal decomposition is proposed to be the initial ring-opening to a diradical or the concerted ring fission. The transition state for the concerted process is often described as a four-centered cyclic structure.

In the case of this compound, the p-methoxyphenyl group would be expected to lower the activation energy for decomposition compared to an unsubstituted or electron-withdrawn analogue. This is due to the stabilization of any positive charge buildup on the C2 carbon in the transition state.

Table 2: Predicted Influence of Substituent on Thermal Decomposition Temperature

Substituent on 2-Aryl-1,3-dioxolanePredicted Relative Decomposition TemperatureRationale
p-NitrophenylHighestDestabilizes positive charge development in the transition state.
PhenylIntermediateBaseline stability.
p-Methoxyphenyl Lowest Stabilizes positive charge development in the transition state through resonance.

This table presents a qualitative prediction based on the electronic effects of substituents on reaction mechanisms involving carbocationic character. Specific decomposition temperatures and kinetic parameters for these compounds were not found in the searched literature.

Computational and Theoretical Investigations of 2 P Methoxyphenyl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations

Density functional theory has become a principal method for investigating the properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate various aspects of 2-(p-Methoxyphenyl)-1,3-dioxolane, from its three-dimensional structure to its electronic landscape.

Molecular Conformation and Stereochemical Preferences

The conformational preferences of this compound are dictated by the torsional angles within the dioxolane ring and the orientation of the p-methoxyphenyl substituent. While specific DFT studies on this compound are not extensively documented in the literature, valuable insights can be drawn from computational analyses of similar structures, such as 2-methoxy-1,3-dioxolane (B17582).

Table 1: Representative Calculated Geometrical Parameters for a 2-Substituted-1,3-dioxolane Analog

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (ring)1.41 - 1.44
C-C (ring)~1.52
C2-O (ring)~1.41
O-C2-O~107
C-O-C (ring)~108
Ring TorsionVaries with conformation

Note: The data in this table is based on published calculations for 2-methoxy-1,3-dioxolane and serves as an illustrative example of typical geometric parameters. osti.govlibretexts.org

Reaction Pathway Elucidation and Transition State Characterization

The hydrolysis of acetals and ketals is a fundamental organic reaction, and DFT calculations can provide a detailed mechanistic understanding of this process for this compound. The acid-catalyzed hydrolysis is the most common pathway. acs.orgchemistrysteps.comresearchgate.net

The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals involves the following key steps:

Protonation of one of the dioxolane oxygen atoms.

Cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. researchgate.net This step is typically the rate-determining step.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

Subsequent protonation of the second oxygen atom and cleavage to release the diol (ethylene glycol) and the corresponding aldehyde (p-methoxybenzaldehyde).

DFT calculations can be employed to map out the potential energy surface of this reaction. This involves locating the structures of the reactants, intermediates, transition states, and products. Transition state theory can then be used to calculate the activation energies for each step, providing a quantitative understanding of the reaction kinetics. For this compound, the p-methoxyphenyl group, being an electron-donating group, would be expected to stabilize the oxocarbenium ion intermediate through resonance, thereby influencing the rate of hydrolysis compared to unsubstituted or electron-withdrawn analogs.

Electronic Structure Analysis and Bonding

The electronic properties of this compound can be thoroughly analyzed using DFT. Key insights can be gained from the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the electron-rich p-methoxyphenyl ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is expected to be distributed over the acetal (B89532) carbon and the aromatic ring, representing the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be derived from DFT calculations. NBO analysis provides a detailed picture of the bonding within the molecule, including charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. For this compound, NBO analysis would quantify the delocalization of the oxygen lone pairs into the antibonding orbitals of adjacent bonds, which contributes to the stability of the acetal linkage.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govyoutube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Based on the available scientific literature, specific molecular dynamics simulations for this compound have not been reported. However, MD simulations could be a valuable tool for investigating several aspects of this molecule's behavior. For instance, MD simulations could be used to:

Explore the conformational landscape of the molecule in different solvents and at various temperatures, providing a more dynamic picture than the static view from DFT calculations.

Study the interactions between this compound and solvent molecules, which is crucial for understanding its solubility and reactivity in solution.

Investigate the dynamics of the dioxolane ring, such as the interconversion between different envelope and twist conformations.

For a molecule of this size, classical MD simulations using well-established force fields would be appropriate. The force field would define the potential energy of the system as a function of the atomic coordinates.

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Simulation

The prediction of NMR chemical shifts is a significant application of quantum chemistry in structural elucidation. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of nuclei. These shielding constants can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO-DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite. By calculating the NMR spectra for different low-energy conformers and averaging them based on their Boltzmann populations, a theoretical spectrum that can be directly compared with experimental data can be generated.

Discrepancies between the calculated and experimental spectra can often be resolved by considering solvent effects, either implicitly through continuum solvation models or explicitly by including solvent molecules in the quantum mechanical calculation.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Aromatic Compound (Illustrative Example)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Aromatic H (ortho to OMe)6.856.90
Aromatic H (meta to OMe)7.257.30
Methine H (dioxolane C2)5.705.75
Methylene (B1212753) H (dioxolane C4/C5)3.90 - 4.104.00 - 4.20
Methoxy (B1213986) H3.753.80

Note: This table provides a hypothetical comparison to illustrate the expected accuracy of NMR prediction methods. The values are representative and not from a specific study on this compound.

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

The primary method for these theoretical investigations is Density Functional Theory (DFT), which has demonstrated high accuracy in reproducing experimental data for molecular geometries, vibrational frequencies, and other spectroscopic properties. longdom.org The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations due to its balance of computational cost and accuracy. researchgate.net

To begin the analysis, the molecular structure of this compound would first be optimized to find its lowest energy conformation. A reasonably large basis set, such as 6-311++G(d,p), would be employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions, which are important for capturing the nuances of the chemical bonds and non-bonding interactions within the molecule. researchgate.netresearchgate.net

Following the geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. The results of these calculations provide a theoretical vibrational spectrum, which can then be compared with experimentally obtained Fourier Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.netresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations, which neglects the anharmonicity of real molecular vibrations, and the fact that calculations are typically performed on a single molecule in the gas phase, whereas experimental spectra are often recorded on a sample in a solid or liquid state. researchgate.net To account for these discrepancies, the calculated frequencies are typically scaled by an empirical scaling factor.

The theoretical calculations also provide the IR intensities and Raman activities for each vibrational mode, which are crucial for a detailed interpretation of the experimental spectra. The potential energy distribution (PED) analysis is another critical component of the computational study, as it allows for the assignment of each calculated vibrational frequency to specific types of molecular motion, such as stretching, bending, and torsional modes of the various functional groups within the molecule. longdom.org

For this compound, the vibrational analysis would focus on identifying the characteristic bands for the p-methoxyphenyl group, the dioxolane ring, and the C-O-C linkages. The table below illustrates a hypothetical assignment of some key vibrational modes for this compound, based on the expected vibrational frequencies for its constituent functional groups.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretchp-Methoxyphenyl3100 - 3000
Aliphatic C-H StretchDioxolane Ring2990 - 2850
C=C Aromatic Stretchp-Methoxyphenyl1625 - 1440
CH₂ ScissoringDioxolane Ring1470 - 1440
Asymmetric C-O-C StretchDioxolane Ring1150 - 1085
Symmetric C-O-C StretchDioxolane Ring1070 - 1020
C-O StretchMethoxy Group1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
Out-of-plane C-H Bendp-Methoxyphenyl900 - 675

By comparing the theoretically predicted IR and Raman spectra with experimental data, a detailed and reliable assignment of the vibrational modes of this compound can be achieved. This comprehensive analysis provides valuable insights into the structural and electronic properties of the molecule.

Applications in Organic Synthesis

Use as a Protecting Group for Aldehydes

The protection of an aldehyde as its this compound derivative allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the aldehyde functionality. fiveable.me For example, it can protect an aldehyde during reactions involving Grignard reagents, organolithium compounds, or metal hydrides, which would otherwise react with the unprotected aldehyde. libretexts.orglibretexts.orglibretexts.org After the desired reaction is complete, the aldehyde can be regenerated by acidic hydrolysis. libretexts.org

Role in the Synthesis of Complex Molecules

In the multi-step synthesis of complex molecules, such as natural products, the selective protection and deprotection of functional groups is often a critical challenge. The use of this compound as a protecting group can be a key step in a synthetic sequence, enabling the desired reactivity at other positions in the molecule. numberanalytics.compearson.com Its specific cleavage conditions can be exploited in orthogonal protection strategies, where multiple protecting groups with different labilities are used.

Comparison with Other Acetal (B89532) Protecting Groups

A variety of acetal protecting groups are available to the synthetic chemist, each with its own advantages and disadvantages.

Protecting GroupStructureStability/CleavageRemarks
Dimethyl acetal R-CH(OCH₃)₂Generally less stable than cyclic acetals. Cleaved under acidic conditions.Simple to form but can be less robust.
1,3-Dioxolane (B20135) Cyclic (5-membered ring)More stable than acyclic acetals. Cleaved under acidic conditions.A very common and reliable protecting group.
1,3-Dioxane (B1201747) Cyclic (6-membered ring)Generally more stable than 1,3-dioxolanes. Cleaved under acidic conditions.Can offer different steric properties compared to dioxolanes. wikipedia.org
Thioacetal (e.g., 1,3-dithiolane) Cyclic (5-membered ring with sulfur)More stable to acid than oxygen acetals. Cleaved with reagents like HgCl₂ or under oxidative conditions.Offers different deprotection options and can be used when oxygen acetals are too labile. libretexts.orglibretexts.org
This compound Aryl-substituted cyclic acetalMore acid-labile than unsubstituted 1,3-dioxolanes.The methoxy (B1213986) group facilitates cleavage under milder acidic conditions.

The choice of which acetal protecting group to use depends on the specific requirements of the synthesis, including the stability needed during subsequent reaction steps and the conditions available for deprotection. total-synthesis.com

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms makes it ideal for characterizing 2-(p-Methoxyphenyl)-1,3-dioxolane.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental techniques for confirming the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete structural assignment can be made.

In a typical ¹H NMR spectrum, the protons of the p-methoxyphenyl group exhibit characteristic signals in the aromatic region, while the methoxy (B1213986) and dioxolane protons appear in the aliphatic region. The acetal (B89532) proton at the C2 position of the dioxolane ring is particularly diagnostic.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shift of the acetal carbon (C2) is highly characteristic, typically appearing in the range of 95-105 ppm. The carbons of the p-methoxyphenyl group and the dioxolane ring can also be unambiguously assigned. For instance, in a related compound, methyl 4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, the methoxy carbon appears at 55.13 ppm and the aromatic carbons are observed between 113.85 and 159.53 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established NMR principles and data from structurally similar compounds.

TechniqueAssignmentPredicted Chemical Shift (δ)

Two-Dimensional (2D) NMR Techniques (e.g., HSQC) for Connectivity Elucidation

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, thereby confirming the structural assignments made from 1D NMR. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates proton signals with the signals of the carbon atoms to which they are directly attached.

For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of the aromatic protons, the acetal proton, and the dioxolane methylene (B1212753) protons to their corresponding ¹³C signals. This provides unambiguous confirmation of the C-H framework. For example, a cross-peak between the proton signal at ~5.8 ppm and the carbon signal at ~103 ppm would definitively assign these resonances to the acetal C2-H group. Such techniques are crucial for distinguishing between isomers and confirming the regiochemistry of substitution. Research has demonstrated the use of ultrafast HSQC experiments for real-time mechanistic studies of acetal hydrolysis, highlighting the technique's power in characterizing both stable molecules and reaction intermediates. nih.gov

In Situ NMR Spectroscopy for Real-Time Reaction Monitoring

In situ, or real-time, NMR spectroscopy allows for the direct observation of a chemical reaction as it happens inside the NMR spectrometer. This methodology is invaluable for studying reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. wiley.com

The formation or cleavage of this compound, for example in acid-catalyzed hydrolysis, can be monitored by acquiring NMR spectra at regular intervals. By tracking the disappearance of reactant signals and the appearance of product signals (p-methoxybenzaldehyde and ethylene (B1197577) glycol), the reaction rate can be determined. Furthermore, this technique can detect short-lived intermediates, such as the hemiacetal formed during hydrolysis, which may not be observable by conventional offline analysis. nih.gov The ability to operate under various temperatures and pressures makes in-situ NMR a versatile tool for optimizing reaction conditions. wiley.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, ascertain its elemental composition, and deduce its structure by analyzing fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Speciation

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This makes ESI-MS exceptionally well-suited for the detection and characterization of thermally labile or charged reaction intermediates. nih.govrsc.org

In the context of reactions involving this compound, such as its formation or acid-catalyzed cleavage, ESI-MS can be used to intercept and identify key intermediates. For instance, during the acid-catalyzed hydrolysis, the protonated acetal and the subsequent oxocarbenium ion could potentially be observed. The gentle nature of ESI preserves these delicate species for mass analysis. acs.org Tandem mass spectrometry (MS/MS) can then be performed on these trapped ions; their fragmentation patterns provide detailed structural information, aiding in the confirmation of proposed reaction mechanisms. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone method for the analysis of volatile and semi-volatile compounds.

GC-MS is highly effective for assessing the purity of a this compound sample. The gas chromatograph separates the target compound from any volatile impurities, such as residual starting materials (p-methoxybenzaldehyde, ethylene glycol) or solvents. The mass spectrometer then provides a mass spectrum for each separated component, allowing for positive identification through comparison with spectral libraries or analysis of fragmentation patterns. This method is routinely used for the determination of related dioxolane compounds in various matrices. researchgate.netpublisso.de Similarly, after a reaction, GC-MS analysis of the crude product mixture can identify the main products, byproducts, and unreacted starting materials, providing a comprehensive overview of the reaction outcome.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the unambiguous identification of this compound by providing its precise molecular weight. This technique measures the mass-to-charge ratio (m/z) of an ion with high accuracy, allowing for the determination of its elemental composition.

For this compound, with a chemical formula of C10H12O3, the theoretical exact mass can be calculated. The monoisotopic mass of the uncharged molecule is 180.07864 u. In HRMS analysis, the compound is typically ionized, most commonly forming a protonated molecule [M+H]+ or a sodiated adduct [M+Na]+. The accurate mass measurement of these ionic species provides unequivocal evidence of the compound's identity, distinguishing it from other isomers or compounds with the same nominal mass. Advanced ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed for the analysis of such compounds.

Table 1: Theoretical Exact Mass of this compound and its Common Adducts

SpeciesFormulaTheoretical Exact Mass (u)
[M]C10H12O3180.07864
[M+H]+C10H13O3+181.08649
[M+Na]+C10H12NaO3+203.06843
[M+K]+C10H12KO3+219.04237

This table presents the calculated exact masses for the neutral molecule and its common protonated and alkali metal adducts, which are frequently observed in HRMS analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed insight into the molecular structure of this compound by probing the vibrational modes of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key characteristic absorptions include the C-H stretching vibrations of the aromatic ring and the dioxolane moiety, typically observed in the 3100-2850 cm⁻¹ region. The presence of the p-substituted benzene (B151609) ring gives rise to specific patterns in the C-H out-of-plane bending region (around 830 cm⁻¹). The most indicative signals for the acetal group are the strong C-O stretching vibrations of the dioxolane ring, which typically appear in the 1200-1000 cm⁻¹ range. The methoxy group (-OCH3) also exhibits a characteristic C-O stretching band around 1250 cm⁻¹ and a C-H stretching vibration around 2835 cm⁻¹.

Table 2: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2960MediumAliphatic C-H Stretch (Dioxolane)
~2870MediumAliphatic C-H Stretch (Dioxolane)
~2835MediumC-H Stretch (OCH3)
~1610, 1585, 1515Strong to MediumAromatic C=C Stretching
~1460MediumCH2 Bending
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1175StrongSymmetric C-O-C Stretch (Aryl Ether)
~1125, 1070, 1040StrongC-O Stretching (Dioxolane Ring)
~830Strongp-Substituted Benzene C-H Out-of-Plane Bending

This table provides a summary of the expected FT-IR absorption bands and their corresponding vibrational modes for this compound based on data from similar structures.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric "breathing" mode of the benzene ring, typically around 1600 cm⁻¹, is a prominent feature in the Raman spectrum. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are also observable. The dioxolane ring vibrations would also contribute to the unique Raman fingerprint of the molecule.

Table 3: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060StrongAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1605Very StrongAromatic Ring Breathing
~1580MediumAromatic C=C Stretching
~1170StrongAromatic C-H In-Plane Bending
~830Mediump-Substituted Ring Breathing

This table outlines the anticipated Raman shifts for this compound, highlighting the vibrations that are typically strong in Raman scattering.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

HPLC is a versatile technique used for both the quantitative analysis and the preparative purification of this compound.

For analytical purposes, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the compound and any impurities between the nonpolar stationary phase and the polar mobile phase. Detection is usually carried out using a UV detector, with the wavelength set to the absorption maximum of the p-methoxyphenyl chromophore (around 225 or 275 nm). The retention time of the main peak serves as an identifying characteristic, while the peak area allows for quantification and purity determination.

For preparative HPLC, the conditions are scaled up from the analytical method. A larger column packed with the same stationary phase is used, and a higher flow rate is employed to process larger quantities of the compound. This allows for the isolation of highly pure this compound from a crude reaction mixture.

Table 4: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (Analytical)
C18, 10 µm, 21.2 x 250 mm (Preparative)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min (Analytical)
20 mL/min (Preparative)
Detection UV at 225 nm
Injection Volume 10 µL (Analytical)
1-5 mL (Preparative, depending on concentration)

This table provides a general set of starting conditions for the HPLC analysis and purification of this compound.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of the synthesis of this compound from p-anisaldehyde and ethylene glycol.

The reaction progress can be followed by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials (p-anisaldehyde and ethylene glycol). The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the starting materials and the product. A common mobile phase for this type of reaction is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate.

As the reaction proceeds, the spot corresponding to p-anisaldehyde will diminish in intensity, while a new spot corresponding to the more non-polar product, this compound, will appear and intensify. The retention factor (Rf) value of the product will be higher than that of the more polar p-anisaldehyde. Visualization of the spots can be achieved under UV light (as p-anisaldehyde and the product are UV-active) or by using a staining agent such as p-anisaldehyde stain, which reacts with the compounds to produce colored spots. nist.govnih.gov

Table 5: Typical TLC Parameters for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 80:20 v/v)
Visualization UV light (254 nm) or p-anisaldehyde stain
Expected Rf (Product) Higher than p-anisaldehyde
Expected Rf (p-Anisaldehyde) Lower than the product

This table outlines a representative TLC system for monitoring the formation of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise arrangement of atoms, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral molecules. caltech.edusoton.ac.uk This method is considered the gold standard for structural elucidation in chemistry. soton.ac.uk

For chiral molecules, the determination of absolute stereochemistry is often achieved through the analysis of anomalous dispersion effects, particularly when a "heavy atom" is present in the structure. caltech.edu However, modern techniques and the use of specific X-ray wavelengths (like Cu radiation) can allow for the determination of absolute stereochemistry even in compounds containing only light atoms. caltech.edusoton.ac.uk

A study on 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, a molecule containing the 1,3-dioxolane (B20135) moiety, provides a relevant example of crystallographic analysis. mdpi.com The structure was unambiguously confirmed by single-crystal X-ray analysis, revealing a monoclinic crystal system with the space group P21/c. mdpi.com

In another example, the crystal structure of 2-dichloromethyl-2-phenyl-1,3-dioxolane was determined, confirming the molecular structure and revealing extensive hydrogen bonding interactions within the crystal lattice. researchgate.net

The table below presents representative crystallographic data for a related dioxolane derivative, illustrating the type of information obtained from an X-ray diffraction study.

Parameter1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide mdpi.com
Chemical Formula C₁₈H₁₈N₂O₅
Molecular Weight 342.34 g/mol
Crystal System Monoclinic
Space Group P21/c
a (Å) 4.5333(7)
b (Å) 21.946(4)
c (Å) 15.968(3)
α (°) ** 90
β (°) 95.627(4)
γ (°) 90
Volume (ų) **1581.0(4)
Z 4

Reaction Monitoring

The formation and cleavage of the this compound group, a type of acetal, are fundamental reactions in organic synthesis, often employed for the protection of carbonyl groups or diols. wikipedia.org Monitoring the progress of these reactions is crucial for optimizing reaction conditions and ensuring complete conversion.

The hydrolysis of acetals and ketals, which is the reverse of their formation, is acid-catalyzed. nih.govlibretexts.org The rate-determining step is believed to be the formation of a resonance-stabilized carbocation intermediate. nih.gov The stability of this intermediate, and thus the rate of hydrolysis, is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in this compound, are expected to stabilize the carbocation and accelerate hydrolysis. nih.gov

Advanced analytical techniques are employed for real-time or near-real-time monitoring of these reactions. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for separating and quantifying the reactants, intermediates, and products in a reaction mixture. nih.gov For instance, a high-throughput screening method using GC-Orbitrap-MS has been developed for the analysis of acetals and ketals in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for reaction monitoring. By acquiring NMR spectra at different time points, it is possible to follow the disappearance of starting materials and the appearance of products, providing kinetic data on the reaction. nih.gov In-situ monitoring using NMR can provide detailed mechanistic insights into the transformation.

Structure Reactivity and Structure Property Relationships of 2 P Methoxyphenyl 1,3 Dioxolane Derivatives

Influence of Substituents on the Dioxolane Ring System Reactivity

Substituents on the 1,3-dioxolane (B20135) ring can significantly impact its reactivity, primarily by influencing the stability of the intermediate oxocarbenium ion formed during reactions such as hydrolysis or reductive cleavage. cdnsciencepub.comnih.gov The formation of this resonance-stabilized cation is often the rate-determining step in the acid-catalyzed cleavage of acetals. nih.govyoutube.com

Electron-donating groups on the dioxolane ring, particularly at the C4 and C5 positions, can enhance the rate of reactions that proceed through an oxocarbenium ion intermediate. cdnsciencepub.com Conversely, electron-withdrawing groups tend to retard the rate of such reactions. cdnsciencepub.com The steric hindrance of substituents on the diol portion of the dioxolane can also affect reaction yields. For instance, more sterically hindered diols generally lead to lower yields in the synthesis of 1,3-dioxolanes. nih.gov

The nature of the substituent at the C2 position is also a critical factor. For example, in reductive cleavage reactions using LiAlH4–AlCl3, electron-donating substituents at C2 enhance the rate of hydrogenolysis, a trend similar to that observed in acetal (B89532) hydrolysis. cdnsciencepub.com

Substituent PositionEffect of Electron-Donating GroupsEffect of Electron-Withdrawing GroupsSteric Effects
C2Enhance rate of hydrogenolysisRetard rate of hydrogenolysisNot explicitly detailed in the provided context
C4/C5Enhance rate of reactions proceeding via oxocarbenium ionRetard rate of reactions proceeding via oxocarbenium ionIncreased hindrance can lower reaction yields

Electronic and Steric Effects of the Methoxyphenyl Group on Dioxolane Stability

The p-methoxyphenyl group at the C2 position of the 1,3-dioxolane ring exerts a significant electronic effect on the molecule's stability. The methoxy (B1213986) group is an electron-donating group through resonance, which greatly stabilizes the adjacent oxocarbenium ion that forms during acid-catalyzed hydrolysis. nih.gov This stabilization accelerates the rate of hydrolysis compared to unsubstituted or electron-withdrawing group-substituted benzylidene acetals. nih.gov

In one study, the hydrolysis rate of a benzylidene acetal with a p-methoxy group was found to be approximately 32 times faster than that of the unsubstituted benzylidene acetal. nih.gov This pronounced rate enhancement is quantified by the Hammett equation, which yielded a ρ value of -4.06 for the hydrolysis of a series of substituted benzylidene acetals. nih.gov This large negative value indicates a strong development of positive charge at the benzylic position in the transition state, consistent with an SN1-like mechanism. nih.gov

The steric effects of the methoxyphenyl group are generally considered to be overridden by its powerful electronic effects in reactions involving the formation of an oxocarbenium ion. semanticscholar.org

Substituent on Phenyl Ring at C2Relative Hydrolysis Rate EnhancementHammett Constant (σ)
p-Methoxy (electron-donating)~32x faster than unsubstituted-0.27
UnsubstitutedBaseline0
p-Trifluoromethyl (electron-withdrawing)~100x slower than p-methoxy0.54
p-Nitro (electron-withdrawing)~400x slower than p-methoxy0.78

Comparative Analysis with 1,3-Dioxane (B1201747) Analogues and Other Cyclic Acetals

The reactivity of 1,3-dioxolanes is often compared to their six-membered ring counterparts, 1,3-dioxanes, and other cyclic acetals. In general, 1,3-dioxolanes (five-membered rings) are less stable and react faster than 1,3-dioxanes (six-membered rings) in reactions like hydrolysis and reductive cleavage. cdnsciencepub.comresearchgate.net

For instance, in the case of benzaldehyde (B42025) glycerol (B35011) acetal, the 1,3-dioxane isomer is about eight times more stable to hydrolysis at low pH than the 1,3-dioxolane isomer. researchgate.net Similarly, during reductive cleavage with LiAlH4-AlCl3, 1,3-dioxolanes are hydrogenolyzed more rapidly than the corresponding 1,3-dioxanes. cdnsciencepub.com This difference in reactivity is attributed to the relative ease of forming the intermediate oxocarbenium ion, with the five-membered ring being more strained and thus more readily opened. cdnsciencepub.comresearchgate.net

However, this trend can be reversed depending on the substitution pattern. For ketals (disubstituted at C2), the 1,3-dioxane can be hydrogenolyzed faster than the corresponding 1,3-dioxolane, although the rate difference is less pronounced than for acetals. cdnsciencepub.com The stability of cyclic acetals also depends on the carbonyl compound from which they are derived, with acetals generally being more stable than ketals in acidic media. researchgate.net

Stereochemical Effects on Chemical Transformations

The stereochemistry of the 1,3-dioxolane ring can have a profound influence on the outcome of chemical transformations, leading to diastereoselective reactions. numberanalytics.comcatalysis.bloglibretexts.org The chiral environment created by substituents on the dioxolane ring can direct the approach of reagents, resulting in the preferential formation of one diastereomer over another. youtube.com

Chiral 1,3-dioxolanes, often synthesized from enantiopure diols, are valuable as chiral auxiliaries in asymmetric synthesis. wikipedia.orgscielo.org.mxarizona.eduresearchgate.net These auxiliaries can control the stereochemistry of reactions at a prochiral center, and can then be removed to yield an enantiomerically enriched product. For example, chiral 1,3-dioxolanes have been used in diastereoselective alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net

The stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate has been shown to lead to the stereoselective formation of substituted dioxolanes. nih.gov The stereochemical outcome of such reactions is highly dependent on the configuration of the starting materials and the reaction conditions.

Role of Aromaticity and Heteroatom Interactions in Reactivity Modulation

The aromaticity of the p-methoxyphenyl group plays a crucial role in modulating the reactivity of 2-(p-methoxyphenyl)-1,3-dioxolane. The ability of the aromatic ring to stabilize a positive charge through resonance is a key factor in the reactivity of the acetal. chadsprep.comyoutube.comyoutube.com This stabilization of the oxocarbenium ion intermediate significantly influences the rates of reactions such as hydrolysis. nih.gov

Heteroatom interactions within the dioxolane ring also contribute to its reactivity. The presence of two oxygen atoms in the ring leads to specific electronic effects, such as n-σ* interactions, which can influence the conformation and stability of the ring. researchgate.net The lone pairs on the oxygen atoms are involved in stabilizing the positive charge of the oxocarbenium ion intermediate through resonance. youtube.com

Furthermore, transannular interactions, such as the N→Si bond in dioxaazasilacyclooctanes, can significantly affect the conformation and reactivity of related heterocyclic systems. researchgate.net While not directly applicable to this compound, this highlights the importance of considering through-space interactions between heteroatoms in cyclic structures.

Q & A

Q. What are the established laboratory synthesis methods for 2-(p-Methoxyphenyl)-1,3-dioxolane?

The compound is synthesized via acid-catalyzed acetal formation. A typical protocol involves reacting p-methoxybenzaldehyde with ethylene glycol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid) under reflux conditions. The reaction proceeds via nucleophilic addition of the diol to the carbonyl group, followed by dehydration to form the dioxolane ring. Reaction monitoring via thin-layer chromatography (TLC) or GC-MS is recommended to track progress .

Q. What key physicochemical properties should researchers prioritize when characterizing this compound?

Key properties include:

  • Molecular formula : C₁₀H₁₂O₃ (confirmed by high-resolution mass spectrometry) .
  • Boiling point/melting point : Determined via differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Assessed in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection .
  • Structural confirmation : NMR (¹H/¹³C) and IR spectroscopy to validate the dioxolane ring and p-methoxyphenyl substituent .

Q. How can researchers distinguish this compound from structurally similar dioxolane derivatives?

Use a combination of:

  • Chromatographic retention times (HPLC/GC) compared to reference standards.
  • Vibrational spectroscopy : IR peaks at ~1120 cm⁻¹ (C-O-C stretching in dioxolane) and ~1250 cm⁻¹ (O-CH₃ bending) are diagnostic .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positioning (e.g., as demonstrated for related dioxolanes in structural studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in scalable syntheses?

  • Catalyst screening : Compare Brønsted acids (e.g., p-TSA, Amberlyst-15) to minimize side reactions like diol polymerization.
  • Solvent effects : Test aprotic solvents (e.g., toluene) to enhance reversibility and reduce byproducts.
  • Temperature gradients : Use microwave-assisted synthesis to accelerate equilibration and reduce reaction time .
  • In-line analytics : Implement real-time FTIR or Raman spectroscopy to dynamically adjust conditions .

Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected NMR splitting or IR shifts)?

  • Dynamic effects : Investigate restricted rotation of the p-methoxyphenyl group via variable-temperature NMR.
  • Isotopic labeling : Use deuterated solvents to identify solvent interactions affecting spectral patterns.
  • Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to assign discrepancies to conformational isomers .

Q. How does this compound interact with environmental surfaces (e.g., in indoor air chemistry studies)?

  • Adsorption studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adhesion on materials like glass, polymers, or dust particles.
  • Reactivity assays : Expose the compound to ozone or hydroxyl radicals to assess degradation pathways and byproduct formation under simulated indoor conditions .

Q. What computational approaches predict the reactivity of this compound in novel reaction systems?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MD) : Simulate solvent effects on transition states during acid-catalyzed ring-opening reactions.
  • Machine learning : Train models on dioxolane reactivity datasets to forecast regioselectivity in substitution reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.